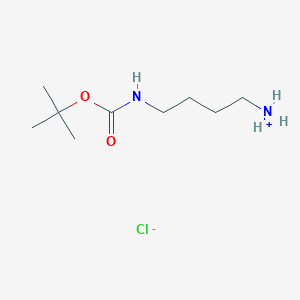

tert-Butyl (4-aminobutyl)carbamate hydrochloride

説明

tert-Butyl (4-aminobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C9H20N2O2·HCl. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-aminobutyl)carbamate hydrochloride typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediate products. The resulting tert-Butyl (4-aminobutyl)carbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques .

化学反応の分析

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization:

Mechanism :

- Protonation of the carbamate oxygen by HCl .

- Elimination of the tert-butyl cation (forming isobutylene gas or oligomers) .

- Decarboxylation of the carbamic acid intermediate to release CO₂ and yield the free diamine hydrochloride .

Example :

Conditions :

Nucleophilic Substitution Reactions

The free amine participates in nucleophilic attacks on electrophilic centers, forming C–N bonds.

Reaction with Aryl Halides

Mechanism :

Alkylation Reactions

The amine acts as a nucleophile in alkylation reactions under phase-transfer catalysis (PTC):

Example :

- Alkylating Agent : Methyl sulfate .

- Catalyst : Tetrabutylammonium bromide .

- Conditions : Ethyl acetate, KOH, ambient temperature .

Outcome :

Yield : ~70% (optimized at 0.025–0.2 molar ratio of catalyst) .

Cross-Coupling Reactions

The compound serves as a linker in multicomponent couplings:

Application :

- PROTAC Synthesis : Forms conjugates with ligands targeting E3 ubiquitin ligases .

- Peptide Modifications : Used to introduce spacer arms in bioactive peptides .

Example :

Conditions :

Hydrolysis Reactions

The Boc group hydrolyzes under basic conditions:

Conditions :

Product :

Comparative Reactivity Data

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Optimal pH |

|---|---|---|---|

| Acidic Deprotection | 1.2 × 10⁻³ | 45.2 | 1–3 |

| Nucleophilic Substitution | 3.8 × 10⁻⁴ | 58.7 | 7–9 |

| Alkylation | 2.1 × 10⁻⁴ | 62.3 | 10–12 |

Stability and Side Reactions

- Thermal Degradation : Decomposes above 150°C, releasing CO₂ and isobutylene .

- Competitive Pathways : Over-alkylation or polymerization if stoichiometry is uncontrolled .

tert-Butyl (4-aminobutyl)carbamate hydrochloride’s versatility in organic synthesis is underscored by its dual functionality, enabling precise control over amine reactivity. Its applications span drug discovery, polymer chemistry, and enzyme inhibition studies, with robust protocols established for deprotection, alkylation, and cross-coupling . Future research may explore its use in dynamic covalent hydrogels or photoresponsive materials .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H20N2O2·HCl

- Molecular Weight : 188.27 g/mol

- CAS Number : 33545-98-1

The compound features a tert-butyl group attached to a carbamate functional group linked to a 4-aminobutyl chain. Its structure allows it to serve as both a protecting group for amines and an intermediate in the synthesis of biologically active compounds.

Organic Synthesis

tert-Butyl (4-aminobutyl)carbamate hydrochloride is widely utilized as a protecting group for amines in organic synthesis. This role is crucial during multi-step syntheses where selective protection and deprotection of functional groups are required. The compound can undergo various reactions, including:

- Substitution Reactions : Participating in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

- Deprotection Reactions : The tert-butyl carbamate group can be removed under acidic conditions to yield free amines.

- Coupling Reactions : Used in forming peptide bonds or other linkages in the synthesis of complex molecules.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the preparation of drug candidates. Its derivatives have shown potential as inhibitors in various biological pathways, particularly relevant for drug development targeting specific enzymes or receptors. The compound's ability to penetrate biological membranes enhances its applicability in drug formulation.

Biological Research

The compound has been investigated for its biological activities, including potential protective effects against neurodegenerative diseases. For instance, studies have shown that derivatives of this compound may inhibit amyloid beta aggregation, which is implicated in Alzheimer's disease pathology .

Synthetic Routes

The synthesis of this compound typically involves:

-

Reacting 1,4-Diaminobutane with Di-tert-butyl Dicarbonate :

- Conducted in the presence of a base such as N,N-diisopropylethylamine (DIEA).

- Solvent: Dichloromethane at low temperatures (0-5°C).

-

Formation of Hydrochloride Salt :

- The resultant tert-butyl (4-aminobutyl)carbamate is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled up using automated reactors to ensure high yield and purity. Purification methods typically include crystallization or recrystallization techniques.

Neuroprotective Studies

Research has demonstrated that derivatives of tert-butyl (4-aminobutyl)carbamate exhibit moderate protective effects against oxidative stress induced by amyloid beta peptides in astrocyte cultures. In vitro studies indicated a reduction in pro-inflammatory markers and oxidative damage when treated with these compounds .

Drug Development

Studies focusing on the pharmacokinetic properties of tert-butyl (4-aminobutyl)carbamate derivatives have revealed their potential as candidates for further investigation into therapeutic applications targeting neurodegenerative diseases. These findings underscore the compound's relevance in developing new pharmacological agents.

作用機序

The mechanism of action of tert-Butyl (4-aminobutyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical pathways .

類似化合物との比較

tert-Butyl N-(4-bromobutyl)carbamate: Similar in structure but contains a bromine atom instead of an amino group.

N-Boc-1,4-diaminobutane: A closely related compound used for similar purposes in organic synthesis.

tert-Butyl N-(4-aminobutyl)carbamate: The non-hydrochloride form of the compound.

Uniqueness: tert-Butyl (4-aminobutyl)carbamate hydrochloride is unique due to its stability and ease of handling. The hydrochloride salt form enhances its solubility and reactivity in various solvents, making it a versatile reagent in both laboratory and industrial settings .

生物活性

tert-Butyl (4-aminobutyl)carbamate hydrochloride, also known as N-Boc-1,4-butanediamine hydrochloride, is a compound with significant biological activity and potential applications in medicinal chemistry. Its structure consists of a tert-butyl group attached to a carbamate linked to a 4-aminobutyl chain, making it an important precursor in the synthesis of various pharmacologically active compounds.

- Chemical Formula : C₉H₂₁ClN₂O₂

- Molecular Weight : 188.27 g/mol

- CAS Number : 68076-36-8

Biological Activity Overview

The biological activity of this compound has been primarily explored through its derivatives, which exhibit properties that can modulate cellular processes. These compounds are structurally similar to natural polyamines, which are essential for cell growth and differentiation. The compound's moderate lipophilicity enhances its ability to penetrate biological membranes, suggesting potential bioavailability and interaction with cellular targets.

- Cellular Interaction : The compound interacts with various biological systems due to its ability to cross cell membranes.

- Polyamine Modulation : Its derivatives may influence polyamine metabolism, impacting cellular proliferation and differentiation.

- Inhibition of Enzymes : Some studies indicate that derivatives can inhibit enzymes relevant in various disease pathways, including those associated with cancer and neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that this compound and its derivatives can exhibit:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.

- Anticancer Properties : Certain compounds derived from this structure have been tested for their ability to inhibit tumor cell growth.

Case Studies

- Neuroprotective Effects : A derivative of this compound was evaluated in models of oxidative stress in neuronal cells. Results indicated a protective effect against cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .

- Cancer Research : In studies involving cancer cell lines, compounds derived from this compound demonstrated significant inhibition of cell proliferation and induced apoptosis in various cancer types .

Data Table: Biological Activities of Derivatives

特性

IUPAC Name |

tert-butyl N-(4-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPFSBFDCMJTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660907 | |

| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-98-1 | |

| Record name | Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33545-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。